2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a pyrazole ring substituted with two methyl groups at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Scientific Research Applications
Radiotracer Development
2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives have been synthesized and evaluated for potential use as radiotracers in positron emission tomography (PET). These derivatives demonstrate high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in imaging and studying neurodegenerative disorders. The studies showed promising results in biodistribution and inhibition by established PBR drugs in rats, highlighting their potential in the field of radiotracer development for neurological research (Fookes et al., 2008).
DNA Interaction and Anti-Inflammatory Activity
Derivatives of this compound, specifically Schiff bases and their palladium (II) complexes, have been investigated for their DNA-binding properties and anti-inflammatory activities. These compounds have shown significant interaction with DNA, suggesting their potential in drug design and molecular biology studies. Additionally, their anti-inflammatory activities have been demonstrated in animal models, providing a basis for further exploration in pharmacological applications (Bhuvaneswari et al., 2020).
Antiexudative Properties
A new pyrazolo[C]pyridine derivative has shown notable antiexudative effects in experimental peritonitis models, suggesting its potential therapeutic applications in conditions involving inflammation and exudation. While it did not exhibit analgesic properties, its dose-dependent antiexudative effects highlight its significance in preclinical research for anti-inflammatory therapies (Kudryashov et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of
Properties
IUPAC Name |
2-chloro-5-(3,5-dimethylpyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-8(2)14(13-7)9-3-4-10(11)12-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSYJLCCJUUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220960 | |
Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-72-9 | |
Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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